2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine is a heterocyclic organic compound. It is characterized by the presence of a perimidine core, which is a fused ring system containing nitrogen atoms. The compound also features benzyloxy and methoxy substituents on the phenyl ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with a suitable amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the perimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The perimidine core can interact with nucleophilic sites, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyloxy-3-methoxy-phenyl)acetonitrile
- (2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-methyl-amine, hydrochloride
Uniqueness
2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its fused ring system and the presence of both benzyloxy and methoxy substituents. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C25H22N2O2/c1-28-23-15-19(13-14-22(23)29-16-17-7-3-2-4-8-17)25-26-20-11-5-9-18-10-6-12-21(27-25)24(18)20/h2-15,25-27H,16H2,1H3 |
InChI Key |
FWXSKCHIYHXKDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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